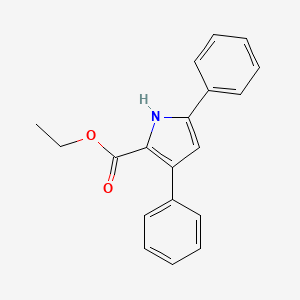![molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8](/img/structure/B14646859.png)
2-[(Trimethylsilyl)oxy]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Addition Reactions: Nucleophiles like amines and alcohols are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products include silyl ethers and other substituted derivatives.
Addition Reactions: Products include hydroxynitriles and other addition compounds.
Hydrolysis: Products include carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential in drug development and synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-trimethylsilyloxyprop-2-enenitrile
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethylsilyl ethers
Uniqueness
2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .
Propiedades
Número CAS |
54276-53-8 |
|---|---|
Fórmula molecular |
C6H11NOSi |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
2-trimethylsilyloxyprop-2-enenitrile |
InChI |
InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3 |
Clave InChI |
SHZPCIDDIIAQKJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
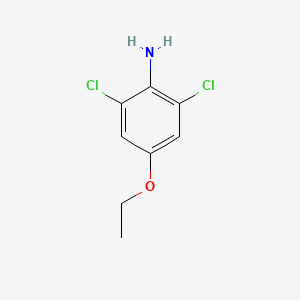
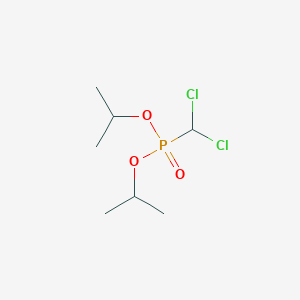
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
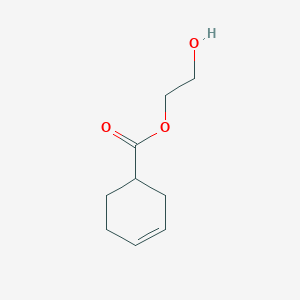
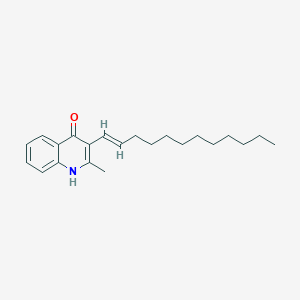
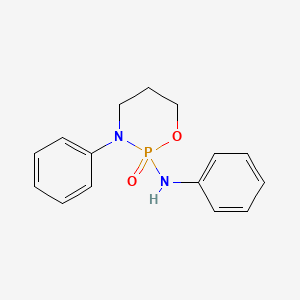
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
